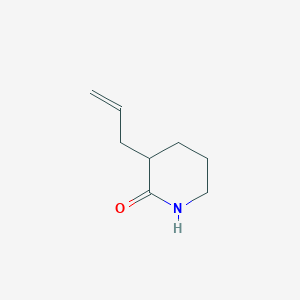

3-(prop-2-en-1-yl)piperidin-2-one

Description

3-(prop-2-en-1-yl)piperidin-2-one is a substituted lactam featuring a six-membered piperidin-2-one ring with a propenyl (allyl) group at the 3-position. The compound’s molecular formula is C₈H₁₃NO, and its molecular weight is 139.19 g/mol (calculated from atomic masses). Its CAS registry number is 95683-74-2, as reported in commercial catalogs . Structurally, the propenyl substituent introduces an unsaturated alkene moiety, which may influence reactivity (e.g., participation in cycloaddition or polymerization reactions) and physicochemical properties such as solubility and crystallinity.

For example, palladium-catalyzed decarboxylative methods have been employed for related piperidin-2-one scaffolds .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-prop-2-enylpiperidin-2-one |

InChI |

InChI=1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |

InChI Key |

POUVZFTXVMKOFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one typically involves the alkylation of piperidin-2-one with an allyl halide. One common method is the reaction of piperidin-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

3-(prop-2-en-1-yl)piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in various biological pathways. The allyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(prop-2-en-1-yl)piperidin-2-one and analogous compounds:

Structural and Functional Analysis

Piperidin-2-one (Parent Compound) : The absence of substituents limits its reactivity and hydrogen-bonding capacity compared to derivatives. Its smaller molecular weight (99.13 g/mol) suggests higher solubility in polar solvents .

This compound’s larger size (177.21 g/mol) may reduce membrane permeability .

3-(prop-2-en-1-yl)-2-sulfanylquinazolin-4-one : The sulfur atom and fused aromatic ring system distinguish this compound. The sulfhydryl group (–SH) offers nucleophilic reactivity, contrasting with the inert alkene in this compound .

Research Findings and Limitations

While explicit studies on this compound are sparse in the provided evidence, related compounds highlight trends:

- Hydrogen Bonding: Piperidin-2-one derivatives with polar substituents (e.g., –OH or –NOH) exhibit stronger intermolecular interactions, influencing crystal packing and stability . The propenyl group likely reduces such interactions, favoring amorphous solid states.

- Synthetic Accessibility: Allylation reactions are widely used to introduce propenyl groups, as seen in the synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.